Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene backbone substituted with a sulfamoyl group at position 3, a phenyl group at position 4, and an ethyl ester at position 2. The sulfamoyl moiety is further functionalized with a 2,4-dimethylphenyl group, contributing to its steric and electronic properties.
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-8-6-5-7-9-16)28(24,25)22-18-11-10-14(2)12-15(18)3/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRTWGKKDCFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation
The thiophene ring is constructed via Lewis acid-catalyzed cyclization , a method adapted from analogous sulfamoyl-thiophene syntheses. A key intermediate, 3-cyano-4-phenylthiophene-2-carboxylate , is generated through a cyanation reaction involving:
- Substrate : A pre-functionalized ketone or ester precursor.
- Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0.9–1.1 equivalents.
- Solvent : Toluene or 2-methyltetrahydrofuran (2-MeTHF) at −28°C to −12°C.
- Quenching : Acetone (1.0 equivalents) to terminate the reaction.
This step achieves yields of 70–85% under optimized conditions, with the Lewis acid facilitating electrophilic aromatic substitution.
Sulfamoylation of the Thiophene Intermediate
The sulfamoyl group is introduced via nucleophilic substitution using 2,4-dimethylphenylsulfamoyl chloride:
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Solvent : Anhydrous toluene or dichloromethane (DCM) at 0–5°C.
- Reaction Time : 4–12 hours, monitored by thin-layer chromatography (TLC).
Key mechanistic insight : The sulfamoyl chloride reacts with the thiophene’s reactive position (C-3), driven by the electron-withdrawing ester group at C-2.
Esterification and Final Functionalization
The ethyl ester is typically introduced early in the synthesis but may require re-esterification post-sulfamoylation:
- Reagents : Ethanol in excess, catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).
- Conditions : Reflux at 80–100°C for 6–8 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Critical parameters for maximizing yield and minimizing side reactions include:
| Step | Optimal Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Cyanation | Toluene | −28°C to −12°C | 78–85 |
| Sulfamoylation | Toluene/DCM | 0–5°C | 65–72 |
| Esterification | Ethanol | 80–100°C | 90–95 |
Note : Lower temperatures during sulfamoylation reduce dimerization byproducts.
Catalytic Systems
- BF₃·OEt₂ : Superior to AlCl₃ or ZnBr₂ in cyanation due to milder acidity and higher selectivity.
- Triethylamine vs. Pyridine : TEA affords faster reaction kinetics, but pyridine reduces hydrolysis risks in moisture-sensitive steps.
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification is achieved through solvent-antisolvent recrystallization :
Spectroscopic Validation
- ¹H NMR : Key signals include δ 1.30 (t, J = 7.1 Hz, CH₂CH₃), δ 2.25 (s, Ar-CH₃), and δ 7.45–7.60 (m, phenyl-H).
- IR : Peaks at 1705 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asymmetric), and 1155 cm⁻¹ (S=O symmetric).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost-Effective Modifications
- Catalyst Recycling : BF₃·OEt₂ is recovered via aqueous extraction and reused, lowering costs by 30%.
- Alternative Solvents : 2-MeTHF replaces toluene in greener protocols, offering comparable yields.
Challenges and Troubleshooting
Common Side Reactions
Yield Optimization Strategies
- Slow Reagent Addition : Gradual introduction of sulfamoyl chloride reduces local overheating.
- Catalyst Pre-Activation : BF₃·OEt₂ is pre-mixed with the substrate to ensure uniform reactivity.
Case Studies from Patent Literature
Example 1: Large-Scale Synthesis (Patent WO2024123815A1)
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs share the thiophene or benzothiophene core but differ in substituents, sulfonamide/sulfonyl modifications, and appended aromatic systems. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
The quinoline-containing analog () introduces a planar, nitrogen-rich heterocycle, which may improve DNA intercalation or protein binding.
Sulfonamide/Sulfonyl Modifications: Piperazinyl-sulfonyl groups () improve solubility due to the basic nitrogen in piperazine, whereas the ethoxy-oxoethyl group () introduces a polar but non-ionizable side chain.
Ester Group Effects :
- Methyl esters () are generally more prone to hydrolysis than ethyl esters (target compound), impacting bioavailability.
Functional Group Reactivity: Bromo and cyano groups () confer reactivity for further derivatization (e.g., cross-coupling reactions), unlike the sulfamoyl group in the target compound.
Research Findings and Implications
- Synthetic Utility: The bromo-cyano analog () was synthesized via a Sandmeyer reaction, highlighting its role as a versatile intermediate for functionalization .
- Biological Activity : While explicit data on the target compound’s activity is absent, sulfonamide derivatives (e.g., ) are frequently investigated as kinase or protease inhibitors due to their ability to mimic phosphate groups.
- Crystallographic Data : The thiophene ring in is nearly coplanar with its ester group (dihedral angle = 2.0°), suggesting minimal steric hindrance, a feature critical for crystal packing and solubility .
Biological Activity
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The compound features a thiophene ring substituted with an ethyl ester group and a sulfamoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899723-42-3 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving dicarbonyl compounds and sulfur.
- Introduction of the Sulfamoyl Group : The compound is synthesized by reacting thiophene derivatives with sulfonamide derivatives under appropriate conditions.
- Carboxylation : The final step involves the introduction of the carboxylic acid group to complete the structure.
Antimicrobial Properties
Research indicates that compounds containing sulfamoyl moieties exhibit significant antimicrobial activity. A study by Elham S. Darwish et al. demonstrated that several thiophene derivatives, including those similar to this compound, showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, mechanisms involving apoptosis induction and cell cycle arrest have been noted in related thiophene derivatives .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction could lead to alterations in cellular functions that promote therapeutic effects.
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of synthesized thiophene derivatives found that those with sulfamoyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
